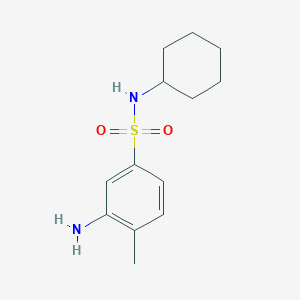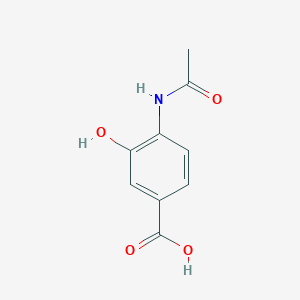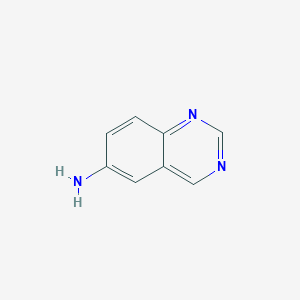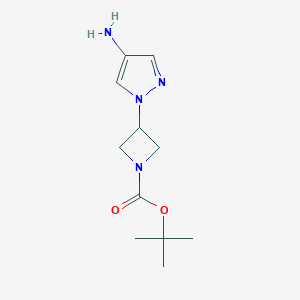
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole” is represented by the SMILES notationCC(C)(C)OC(=O)N1CC(C1)n2cc(cn2)N . The InChI code is InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 . Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 399.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.0±3.0 kJ/mol and a flash point of 195.4±25.1 °C . The compound has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Diversification of Heterocyclic Amino Acid Derivatives
Gudelis et al. (2023) described a synthetic route for new heterocyclic amino acid derivatives featuring azetidine and oxetane rings, starting from (N-Boc-azetidin-3-ylidene)acetate. This process included a DBU-catalyzed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles. The diversification of these compounds was further achieved through Suzuki–Miyaura cross-coupling, providing novel pyrazole–azetidine hybrids with potential for various applications in medicinal chemistry and drug design (Gudelis et al., 2023).
Antimicrobial and Anticancer Potential
Hafez et al. (2016) synthesized a series of pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl compounds, from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds displayed significant antimicrobial and anticancer activities, with some derivatives showing higher efficacy than the reference drug doxorubicin. This study highlights the potential of pyrazole derivatives in developing new antimicrobial and anticancer agents (Hafez et al., 2016).
Synthesis of Pyrazolopyrimidines
Faria et al. (2013) explored the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles and unexpectedly produced 1H-pyrazolo[3,4-d]pyrimidine derivatives instead. This unexpected outcome during the synthesis process underscores the complexity and unpredictability in the synthesis of pyrazole-containing compounds, which can lead to novel structures with potential applications in various fields of research (Faria et al., 2013).
Antibacterial Activity of Azetidinone Derivatives
Chopde et al. (2012) synthesized azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antibacterial activity against different strains of microorganisms. Some compounds demonstrated promising antibacterial activities, indicating the therapeutic potential of azetidinone derivatives in treating bacterial infections (Chopde et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHOTMQNGXWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650627 | |
| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole | |
CAS RN |
1029413-51-1 | |
| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


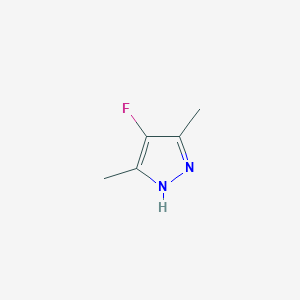




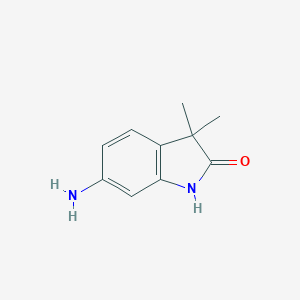

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)

